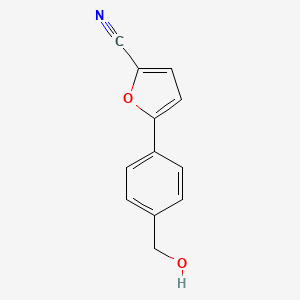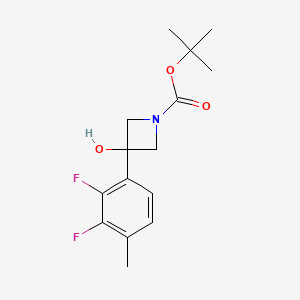
tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, a difluoromethylphenyl group, and a hydroxyazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
Introduction of the Difluoromethylphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the tert-Butyl Group: This can be done using tert-butyl esters or tert-butyl halides under suitable conditions.
Hydroxylation: Introduction of the hydroxy group can be achieved through oxidation reactions using reagents like mCPBA (meta-Chloroperoxybenzoic acid).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the difluoromethylphenyl group.
Substitution: The tert-butyl group or the difluoromethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like mCPBA, KMnO4 (Potassium permanganate), or H2O2 (Hydrogen peroxide).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of strong acids or bases, and catalysts like Pd/C (Palladium on carbon).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, modified aromatic compounds.
Substitution Products: Various substituted azetidines and phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of bioactive molecules.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the difluoromethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 4-(2,3-difluoro-4-methylphenyl)-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 2-amino-4-(2,3-difluoro-4-methylphenyl)thiophene-3-carboxylate
Comparison:
- Structural Differences: The presence of different heterocyclic rings (azetidine vs. piperidine vs. thiophene) and functional groups.
- Reactivity: Differences in reactivity due to the nature of the heterocyclic ring and substituents.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
Properties
Molecular Formula |
C15H19F2NO3 |
|---|---|
Molecular Weight |
299.31 g/mol |
IUPAC Name |
tert-butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO3/c1-9-5-6-10(12(17)11(9)16)15(20)7-18(8-15)13(19)21-14(2,3)4/h5-6,20H,7-8H2,1-4H3 |
InChI Key |
KJIDZOZKNHDXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



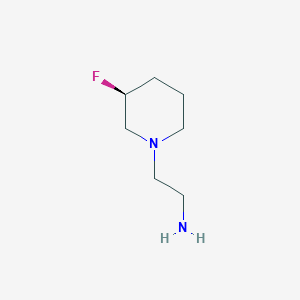
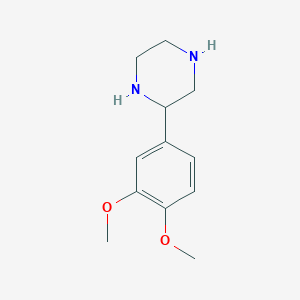
![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)
![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)


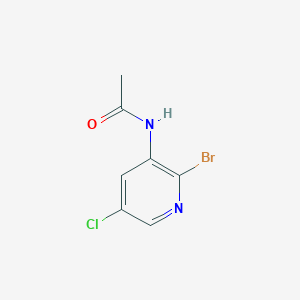
![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
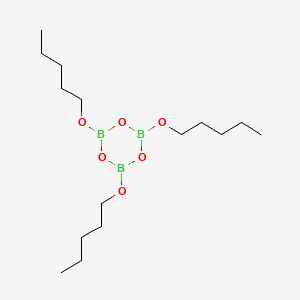
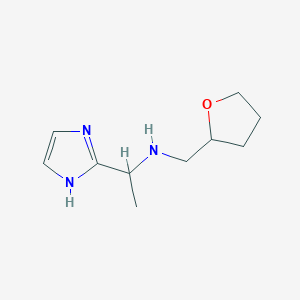
![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
